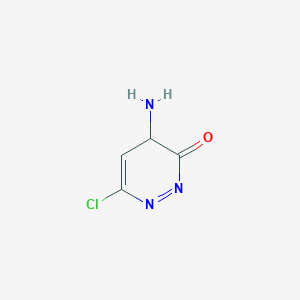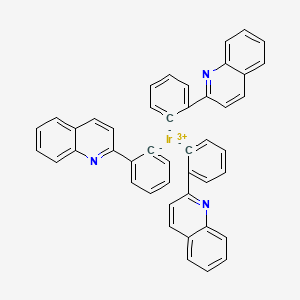
Tris(2-phenylquinoline)iridium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-phenylquinoline)iridium(III) is a coordination compound with the chemical formula C₄₅H₃₀IrN₃. It is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) as a phosphorescent emitter. The compound exhibits high photoluminescence efficiency and stability, making it a valuable material in the field of optoelectronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-phenylquinoline)iridium(III) typically involves the reaction of iridium(III) chloride with 2-phenylquinoline in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using argon, and requires elevated temperatures to proceed efficiently. The product is then purified through recrystallization or sublimation to achieve high purity .
Industrial Production Methods: Industrial production of Tris(2-phenylquinoline)iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-phenylquinoline)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 2-phenylquinoline ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction can produce iridium(I) complexes .
Wissenschaftliche Forschungsanwendungen
Tris(2-phenylquinoline)iridium(III) has a wide range of applications in scientific research:
Wirkmechanismus
The luminescent properties of Tris(2-phenylquinoline)iridium(III) arise from its ability to undergo intersystem crossing from the excited singlet state to the triplet state, followed by phosphorescent emission. The compound’s molecular structure allows for efficient spin-orbit coupling, facilitating this process. The primary molecular targets are the electronic states of the iridium center and the surrounding ligands, which participate in the emission of light .
Vergleich Mit ähnlichen Verbindungen
Tris(2-phenylpyridine)iridium(III): Another widely used phosphorescent emitter in OLEDs, known for its green emission.
Tris(2-phenylisoquinoline)iridium(III): Similar in structure but with different photophysical properties, often used for red emission.
Uniqueness: Tris(2-phenylquinoline)iridium(III) is unique due to its specific emission wavelength and high photoluminescence efficiency. Its ability to produce orange-red light with high stability makes it particularly valuable for certain OLED applications .
Eigenschaften
Molekularformel |
C45H30IrN3 |
|---|---|
Molekulargewicht |
805.0 g/mol |
IUPAC-Name |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
InChI-Schlüssel |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



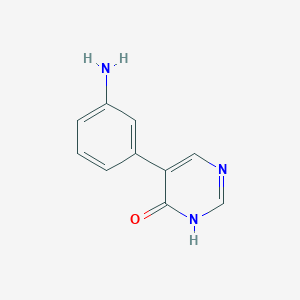
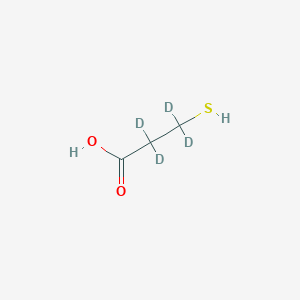
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
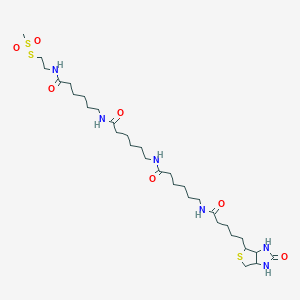
![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)

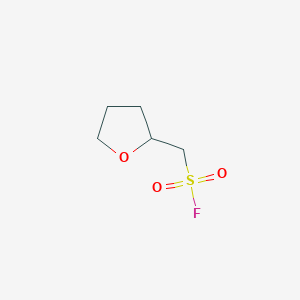

![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)
